molecular formula C22H20N4O2S B2692364 2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 866131-70-6

2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2692364
CAS No.: 866131-70-6
M. Wt: 404.49
InChI Key: UPCFJYFEIMDWFF-UHFFFAOYSA-N
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Description

Historical Context of Piperazino-Thiazolyl-Isoindole Heterocycles in Medicinal Chemistry

The strategic integration of heterocyclic motifs has defined modern drug discovery, with piperazine, thiazole, and isoindole emerging as pivotal scaffolds. Piperazine, a six-membered diamine ring, gained prominence in the 20th century for its conformational flexibility and ability to enhance solubility and bioavailability in central nervous system (CNS) agents. By the 1980s, over 30% of FDA-approved small molecules incorporated nitrogen-containing heterocycles, with piperazine appearing in antihistamines (e.g., cetirizine) and antipsychotics (e.g., trifluoperazine).

Thiazole, a five-membered ring containing sulfur and nitrogen, entered the pharmacopeia through natural products like vitamin B1 and the antibiotic sulfathiazole. Its electron-rich nature facilitates π-π stacking interactions with biological targets, while the sulfur atom enhances metabolic stability. The discovery of thiazole-containing kinase inhibitors (e.g., dasatinib) in the 2000s cemented its role in oncology.

Isoindole derivatives, though less common, gained attention through natural products like chilenine (1982) and synthetic dyes. The isoindole-1,3-dione moiety, exemplified by phthalimide drugs, showed unique hydrogen-bonding capabilities and aromatic stacking potential. The fusion of these three systems—piperazine, thiazole, and isoindole—represents a logical progression in heterocyclic hybridization, combining pharmacokinetic optimization (piperazine), target engagement (thiazole), and structural rigidity (isoindole).

Emergence of 2-{[2-(4-Phenylpiperazino)-1,3-Thiazol-5-yl]Methyl}-1H-Isoindole-1,3(2H)-Dione as a Novel Pharmacophore

This tripartite hybrid (molecular formula: C~22~H~21~N~5~O~2~S) exemplifies modern pharmacophore design (Table 1). The 4-phenylpiperazine subunit likely contributes to CNS penetration and serotonin/dopamine receptor interactions, as seen in vortioxetine. The thiazole ring at position 5 provides a hydrogen-bond acceptor site, while the methylene bridge enables conformational flexibility. The isoindole-1,3-dione terminus offers a planar aromatic surface for intercalation or enzyme active-site binding, similar to anticancer agents like lenalidomide.

Table 1. Structural Components and Their Pharmacological Contributions

Component Structural Role Biological Implication Reference
4-Phenylpiperazine Solubility modulator Serotonin/dopamine receptor targeting
1,3-Thiazole Electron-deficient core Kinase inhibition, metabolic stability
Isoindole-1,3-dione Planar aromatic system DNA intercalation, enzyme inhibition
Methylene bridge Conformational linker Spatial orientation optimization

The compound's design follows the "privileged structure" paradigm, where validated scaffolds are combined to create multi-target ligands. Parallel synthesis approaches, as demonstrated in piperazine-thiazole antiplasmodials (EC~50~ = 102 nM), likely informed its development.

Convergent Evolution of Multi-Heterocyclic Compounds in Drug Discovery

The period 2010–2023 saw a 47% increase in FDA approvals for hybrid heterocycles compared to 1990–2010. This trend reflects three drivers:

  • Resistance Mitigation : Hybrids like cefiderocol (siderophore-cephalosporin) overcome β-lactamase-mediated resistance through dual mechanisms.
  • Polypharmacology : Vortioxetine's (1.3) piperazine-indole structure enables simultaneous 5-HT~3~ antagonism and 5-HT~1A~ agonism.
  • Synthetic Accessibility : Hantzsch thiazole synthesis (3 + 2 cyclization) and Buchwald–Hartwig amination enable modular assembly.

For the target compound, convergence occurs at three synthetic nodes:

  • Piperazine introduction via nucleophilic aromatic substitution
  • Thiazole formation through cyclocondensation
  • Isoindole functionalization via Diels–Alder or cycloaddition strategies

Theoretical Basis of Pharmacophore Hybridization Strategy

Pharmacophore hybridization operates on two principles: additivity (summed bioactivities) and synergy (emergent properties). The target compound’s design aligns with both (Table 2).

Table 2. Hybridization Rationale for Key Structural Elements

Hybrid Component Additive Contribution Synergistic Effect
4-Phenylpiperazine Improved blood-brain barrier penetration Stabilizes thiazole ring conformation
1,3-Thiazole Enhanced metabolic stability Directs isoindole π-stacking orientation
Isoindole-1,3-dione Increased DNA binding affinity Modulates piperazine basicity

Computational studies on analogous hybrids reveal three critical interactions:

  • Piperazine nitrogen hydrogen bonding with Asp~3.32~ in GPCRs
  • Thiazole sulfur forming halogen bond mimics with kinase ATP pockets
  • Isoindole carbonyls participating in charge-transfer complexes

The methylene bridge’s length (1.48 Å C–C bond) optimizes the distance between pharmacophoric elements, as demonstrated in antiplasmodial thiazole-piperazines. This strategic spacing allows simultaneous engagement of disparate binding sites, a feature leveraged in dual serotonin reuptake inhibitors/5-HT~1A~ agonists.

Properties

IUPAC Name

2-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-20-18-8-4-5-9-19(18)21(28)26(20)15-17-14-23-22(29-17)25-12-10-24(11-13-25)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCFJYFEIMDWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a phenylpiperazine derivative. The final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is constructed via Hantzsch thiazole synthesis , involving:

  • Condensation of α-halo ketones (e.g., chloroacetone) with thiourea derivatives.

  • Cyclization under acidic or basic conditions to form the 1,3-thiazole scaffold.

Coupling Reactions

Step 1: Piperazine Functionalization

Step 2: Phthalimide Conjugation

  • Mannich Reaction : The isoindole-1,3-dione core is linked to the thiazole-piperazine intermediate via aminomethylation.

    • Conditions : Formaldehyde (HCHO) and tetrahydrofuran (THF) at reflux .

    • Mechanism : Nucleophilic attack by the piperazine nitrogen on the electrophilic carbon of the chloroacetyl group, followed by elimination of HCl .

Nucleophilic Substitution

The methylene group bridging the thiazole and isoindole-1,3-dione moieties undergoes nucleophilic substitution due to electron-withdrawing effects of the carbonyl groups:

  • Example : Reaction with primary amines (e.g., ethylenediamine) replaces the methylene bridge with amine-linked derivatives.

Hydrolysis of the Isoindole-1,3-Dione Core

Under alkaline conditions (e.g., NaOH/ethanol), the isoindole-1,3-dione ring opens to form phthalamic acid derivatives:

text
Reaction: Isoindole-1,3-dione + NaOH → Phthalamic acid + NH₃ Conditions: 80°C, 6 hours[1]

Cycloaddition Reactions

The thiazole ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
N-Acylation Chloroacetyl chloride, Et₃N, diethyl ether1-Chloroacetyl-4-phenylpiperazine85%
Mannich Aminomethylation HCHO, THF, refluxThiazole-phthalimide-piperazine conjugate47–93%
Hydrolysis NaOH (2M), ethanol, 80°CPhthalamic acid derivative68%

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiazole ring, forming sulfonic acid derivatives.

  • Oxidative Degradation : Reaction with H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the piperazine ring to form N-oxide derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole-1,3-dione compounds exhibit significant antimicrobial properties. In a study conducted by Jabbour et al., several isoindole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative strains. Notably, one derivative showed an inhibition zone comparable to that of gentamicin at similar concentrations .

Antileishmanial Activity

The same study highlighted the effectiveness of these compounds against Leishmania tropica, a parasite responsible for leishmaniasis. One compound achieved an IC50 value of 0.0478 μmol/mL, indicating a higher efficacy than the first-line treatment, Glucantime . This suggests a promising avenue for developing new treatments for leishmaniasis using isoindole derivatives.

Anticancer Properties

Isoindole derivatives have also shown potential in cancer treatment. The compounds were tested against human cancer cell lines (Caco-2 and HCT-116), demonstrating antiproliferative effects that induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that lipophilicity enhances the anticancer activity of these compounds .

Synthesis and Characterization

The synthesis of 2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves multi-step reactions starting from available precursors in organic synthesis labs. The characterization of these compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures .

Case Study 1: Antioxidant Activity

In addition to antimicrobial and anticancer properties, some derivatives have shown antioxidant activity through free radical scavenging assays. The most effective compound exhibited an IC50 value of 1.174 μmol/mL in scavenging free radicals .

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis was conducted to understand how modifications in the molecular structure influence biological activity. It was found that halogenation of the isoindole moiety significantly increased antimicrobial activity, providing insights for further drug design .

Summary Table of Biological Activities

Biological ActivityCompound TestedIC50 ValueReference
AntimicrobialCompound 3Comparable to GentamicinJabbour et al., 2023
AntileishmanialCompound 30.0478 μmol/mLJabbour et al., 2023
AnticancerCaco-2 Cell LineInduces apoptosisJabbour et al., 2023
AntioxidantCompound 11.174 μmol/mLJabbour et al., 2023

Mechanism of Action

The mechanism of action of 2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes. These interactions can modulate biochemical pathways and result in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of molecules combining isoindole-dione, thiazole, and piperazine moieties. Key structural analogs include:

Substituent Variations on the Piperazine Ring

  • Propylpiperazine analogs : Compounds such as 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (10a) and 4-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]butan-1-amine (10b) exhibit shorter alkyl chains on the piperazine ring, which may reduce lipophilicity compared to the phenyl-substituted derivative. This alteration could decrease blood-brain barrier penetration but improve solubility .
  • This substitution is critical for balancing selectivity and potency .

Linker Length and Flexibility

  • Propan-1-amine vs. butan-1-amine linkers : Increasing the linker length (from C3 to C4) in analogs like 10a and 10b may enhance conformational flexibility, allowing better adaptation to receptor binding sites. However, longer linkers could also increase metabolic susceptibility, reducing in vivo half-life .

Hydrogen Bonding and Crystallographic Behavior

  • The isoindole-dione core participates in hydrogen bonding, as evidenced by patterns observed in similar compounds. For instance, carbonyl groups in the dione moiety can act as hydrogen bond acceptors, influencing crystal packing and solubility .
  • Comparative studies using SHELX software () for crystallographic refinement could reveal differences in molecular planarity or puckering. For example, the thiazole ring’s puckering (described via Cremer-Pople coordinates in ) may vary between analogs, affecting binding geometry .

Key Research Findings

Receptor Affinity: The 4-phenylpiperazino group in the target compound likely enhances binding to histamine H3 receptors compared to alkyl-substituted analogs, as aromatic interactions stabilize ligand-receptor complexes .

Metabolic Stability : Shorter linkers (e.g., methyl group) may reduce metabolic degradation compared to longer amine linkers, improving pharmacokinetic profiles .

Crystallographic Insights : Structural analyses using SHELX () and hydrogen-bonding graph sets () highlight the role of the isoindole-dione core in forming stable crystalline phases, which could influence formulation strategies .

Biological Activity

The compound 2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione , also known by its CAS number 866131-70-6 , is a derivative of isoindole and thiazole structures that has garnered attention for its potential biological activities. Its molecular formula is C22H20N4O2SC_{22}H_{20}N_{4}O_{2}S with a molecular weight of approximately 404.48 g/mol . This compound is part of a larger class of isoindoline derivatives which have been studied for various pharmacological effects.

Biological Activities

Research has indicated that compounds related to isoindole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Isoindoline derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain derivatives have displayed IC50 values indicating effective inhibition against COX-2, suggesting their potential use in treating inflammatory diseases .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported promising IC50 values for related compounds, making them candidates for further development in Alzheimer’s therapy .
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of isoindole derivatives against various bacterial strains. The presence of the thiazole moiety is believed to enhance this activity, contributing to the compound's overall pharmacological profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing activity include:

  • Piperazine Ring : The 4-phenylpiperazine component is essential for enhancing interaction with biological targets such as receptors and enzymes.
  • Thiazole Linkage : This moiety contributes to the compound's ability to engage in π-stacking interactions, which can improve binding affinity to target proteins involved in inflammation and neurodegeneration.

Study 1: Inhibition of Cholinesterases

A series of isoindoline derivatives were tested for their inhibitory effects on AChE and BuChE. The study found that compounds with a phenyl substituent at position 4 of piperazine exhibited strong inhibitory activity with IC50 values as low as 1.12 μM for AChE . This suggests that structural modifications can significantly enhance cholinesterase inhibition.

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, several isoindoline derivatives were synthesized and tested for their COX inhibitory activity. Results indicated that some compounds achieved over 70% inhibition at concentrations relevant for therapeutic use, supporting their potential application in treating inflammatory conditions .

CompoundTarget EnzymeIC50 Value (μM)Biological Activity
IAChE1.12Strong Inhibitor
IIBuChE21.24Moderate Inhibitor
IIICOX-2<10Effective Inhibitor

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption characteristics and good blood-brain barrier (BBB) permeability, which are essential for central nervous system-targeted therapies . However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application.

Q & A

Advanced Research Question

Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using competitive binding assays (KINOMEscan) .

Cellular phosphorylation assays : Treat A549 cells with the compound and quantify phospho-ERK/STAT3 levels via Western blot .

Mutagenesis studies : Engineer kinase mutants (e.g., EGFR T790M) to identify binding site residues critical for inhibition .

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